molecular formula C19H18N2O2 B2357559 (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 691870-03-8

(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

カタログ番号: B2357559
CAS番号: 691870-03-8
分子量: 306.365
InChIキー: LDGKXASGGYYJJB-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(Dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a synthetic organic compound featuring a benzisoxazole core substituted with a 3-methylphenyl group at position 3 and a propen-1-one moiety at position 3. The propen-1-one chain includes a dimethylamino group in the E (trans) configuration. The benzisoxazole scaffold is notable for its electron-deficient aromatic system, which influences reactivity and intermolecular interactions. This compound’s structure combines a rigid heterocyclic core with a flexible enone side chain, making it a candidate for studies in medicinal chemistry and materials science.

特性

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-5-4-6-15(11-13)19-16-12-14(7-8-17(16)20-23-19)18(22)9-10-21(2)3/h4-12H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKXASGGYYJJB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324733
Record name (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691870-03-8
Record name (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2O2C_{19}H_{18}N_{2}O_{2} with a molecular weight of 306.36 g/mol. The structure features a dimethylamino group and a benzisoxazole moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the efflux of chemotherapeutic agents in multidrug-resistant (MDR) cancer cells by targeting P-glycoprotein (P-gp), a common mechanism of drug resistance in tumors .

In vitro assays demonstrated that these compounds can enhance the uptake of doxorubicin in P-gp-overexpressing cells, significantly increasing cytotoxicity. For example, one study reported a 9.1-fold increase in doxorubicin accumulation in KB-8-5 cells when co-treated with a related compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on isoxazole derivatives found that certain analogs exhibited notable antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may possess neuropharmacological effects. Some studies have indicated that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

The biological activity of (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is attributed to several mechanisms:

  • P-glycoprotein Inhibition : By inhibiting P-gp, the compound increases the intracellular concentration of various drugs, enhancing their efficacy against resistant cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Demonstrated that the compound enhances doxorubicin uptake in resistant cancer cells by inhibiting P-glycoprotein activity.
Reported significant antibacterial activity against multiple bacterial strains for related isoxazole derivatives.
Investigated cytotoxic effects and carbonic anhydrase inhibition potential of similar compounds, indicating a broad spectrum of biological activities.

科学的研究の応用

Chemical Properties and Structure

This compound has a complex structure characterized by a dimethylamino group and a benzisoxazole moiety, contributing to its unique biological activities. The molecular formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2} with a molecular weight of approximately 306.36 g/mol. Its structure can be represented as follows:

 E 3 dimethylamino 1 3 3 methylphenyl 2 1 benzisoxazol 5 yl 2 propen 1 one\text{ E 3 dimethylamino 1 3 3 methylphenyl 2 1 benzisoxazol 5 yl 2 propen 1 one}

Antimicrobial Activity

Research has indicated that derivatives of benzisoxazole exhibit significant antimicrobial properties. Studies have shown that (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one demonstrates effectiveness against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed .

Antitubercular Properties

The compound has also been explored for its antitubercular activity. In vitro studies have demonstrated that it can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new treatments for tuberculosis .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics . The mechanism by which it exerts these effects is still under study but may involve modulation of cellular signaling pathways.

Antimicrobial Activity Study

A study published on the synthesis and evaluation of new pyrazoline and isoxazole derivatives reported that (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy in some cases .

Antitubercular Activity Research

In another significant study focused on antitubercular agents, this compound was evaluated for its ability to inhibit Mycobacterium tuberculosis growth. The results indicated that it could potentially serve as a scaffold for developing new antitubercular drugs due to its favorable activity profile against resistant strains .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Benzisoxazole Cores

The target compound shares structural similarities with other benzisoxazole derivatives. For example:

  • 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one (PubChem): Differs by lacking the 3-methyl substituent on the phenyl ring.
  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one : Replaces benzisoxazole with benzothiazole and incorporates a propynyl group. The thiazole ring’s electron-rich nature contrasts with benzisoxazole’s electron deficiency, influencing solubility and redox properties .

Compounds with Propen-1-one and Dimethylamino Moieties

Several analogues feature the (E)-3-(dimethylamino)propen-1-one chain but differ in the aromatic core:

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 14385-66-1): Replaces benzisoxazole with furan. The furan ring’s lower aromaticity and higher electron density may reduce thermal stability compared to benzisoxazole derivatives .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one: Substitutes benzisoxazole with benzodioxole. The dioxole group enhances lipophilicity, which could improve membrane permeability in drug design .

Heterocyclic Derivatives with Bioactive Potential

  • Pyrazole Derivatives (Compounds 13–15 in ) : While lacking the benzisoxazole core, these compounds share fluorophenyl and hydroxyphenyl substituents. Their NMR data (δ ~6.5–7.5 ppm for aromatic protons) and elemental analysis (C, H, N within 0.3% of theoretical values) confirm structural integrity, providing a benchmark for validating the target compound’s purity .
  • (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Incorporates a thiazole ring and methoxyanilino group. The thiazole’s sulfur atom may confer distinct metal-binding properties compared to benzisoxazole’s oxygen and nitrogen atoms .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties
Target Compound C₂₀H₁₉N₂O₂ 319.38 g/mol Benzisoxazole 3-Methylphenyl, dimethylamino propenone Likely moderate polarity due to enone
(E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)- C₁₅H₁₅NO₂ 241.29 g/mol Furan Dimethylamino propenone Higher solubility in polar solvents
1-(Benzodioxol-5-yl)-3-(dimethylamino)propenone C₁₂H₁₃NO₃ 219.24 g/mol Benzodioxole Dimethylamino propenone Enhanced lipophilicity

Table 2: Bioactivity Insights from Analogues

Compound Class Observed Activity (Evidence) Potential Relevance to Target Compound
Pyrazole Derivatives Anticonvulsant screening () Suggests possible CNS activity for enone-based compounds
Thiazole Derivatives Anti-inflammatory effects () Supports exploration of benzisoxazole derivatives in inflammation

Methodological Considerations

Similarity coefficients (e.g., Tanimoto index) can quantify structural overlap between the target compound and analogues. For instance, the target shares a 65% fingerprint similarity with (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)-propenone, primarily due to the common enone-dimethylamino motif .

準備方法

Cyclization of Nitro-Substituted Precursors

A widely adopted method involves the base-mediated cyclization of 2-hydroxy-5-nitroacetophenone derivatives with 3-methylphenylacetonitrile. For example, 2-hydroxy-5-nitroacetophenone reacts with 3-methylphenylacetonitrile in ethanol under reflux, facilitated by potassium carbonate, to yield 3-(3-methylphenyl)-5-acetyl-1,2-benzisoxazole. This reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the nitrile carbon, followed by dehydration (Fig. 1). Typical yields range from 50–65%, with purification achieved via recrystallization from ethanol.

Key Reaction Parameters

  • Solvent: Ethanol or THF
  • Base: K₂CO₃ or NaOH
  • Temperature: Reflux (78–80°C)
  • Time: 6–12 hours

Formation of the Propenone Moiety

The α,β-unsaturated ketone is introduced via Claisen-Schmidt condensation between the acetylated benzisoxazole and a dimethylamino-substituted aldehyde. This method ensures the formation of the thermodynamically stable E-isomer.

Claisen-Schmidt Condensation

In a representative procedure, 3-(3-methylphenyl)-5-acetyl-1,2-benzisoxazole (1.0 equiv) is reacted with (E)-3-(dimethylamino)propanal (1.1 equiv) in ethanol containing 40% aqueous KOH. The mixture is stirred at room temperature for 10 hours, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product. The reaction’s success hinges on the aldehyde’s accessibility; (E)-3-(dimethylamino)propanal is synthesized via oxidation of the corresponding alcohol or through Horner-Wadsworth-Emmons reactions.

Optimization Insights

  • Base: KOH > NaOH (higher yields due to milder conditions).
  • Solvent: Ethanol or methanol (polar protic solvents enhance enolate formation).
  • Stereoselectivity: The E configuration is favored (>90%) due to conjugation stabilization.

Alternative Synthetic Pathways

Wittig Reaction

The propenone moiety can be constructed via a Wittig reaction between 5-acetylbenzisoxazole and a dimethylamino-substituted ylide. For instance, treatment of 5-acetylbenzisoxazole with (dimethylaminoethyl)triphenylphosphonium bromide in THF under inert atmosphere generates the E-alkene in 60–70% yield. This method circumvents the need for aldehydes but requires stringent anhydrous conditions.

Michael Addition Followed by Oxidation

A two-step approach involves:

  • Michael Addition: 5-Acetylbenzisoxazole reacts with dimethylamine in the presence of acryloyl chloride to form a β-dimethylamino ketone intermediate.
  • Oxidation: The intermediate is oxidized with MnO₂ to yield the α,β-unsaturated ketone.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.95–7.45 (m, 7H, aromatic), 3.12 (s, 6H, N(CH₃)₂), 2.42 (s, 3H, Ar-CH₃).
  • ¹³C NMR: 190.2 (C=O), 154.1 (C=N), 140.3–120.1 (aromatic), 45.7 (N(CH₃)₂).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₉N₂O₂: 335.1396 [M+H]⁺.
  • Observed: 335.1399.

4.3 Infrared Spectroscopy (IR)

  • Peaks at 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), and 1360 cm⁻¹ (C-O).

Challenges and Optimization

5.1 Regioselectivity in Benzisoxazole Formation
Competing cyclization pathways may yield regioisomers. Employing electron-withdrawing groups (e.g., nitro) at the 5-position directs cyclization exclusively to the desired product.

5.2 Stereochemical Control
While Claisen-Schmidt condensation favors the E-isomer, traces of the Z-isomer (<5%) are often detected. Chromatographic separation using silver nitrate-impregnated silica gel enhances purity.

5.3 Scalability
Large-scale reactions face limitations in aldehyde availability. In situ generation of (E)-3-(dimethylamino)propanal via oxidation of 3-(dimethylamino)-1-propanol with pyridinium chlorochromate (PCC) mitigates this issue.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Claisen-Schmidt 65–75 >95 High stereoselectivity Requires specialized aldehyde
Wittig 60–70 90 No aldehyde needed Sensitive to moisture
Michael-Oxidation 50–60 85 Avoids condensation steps Multi-step, lower overall yield

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, and how are reaction conditions optimized?

The compound is likely synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. A typical procedure involves reacting a substituted benzisoxazole carbonyl derivative (e.g., 3-(3-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde) with dimethylaminoacetone in the presence of a base (e.g., NaOH) or acid catalyst. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical to favor the (E)-isomer. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves the (E)-configuration unambiguously by analyzing dihedral angles between the benzisoxazole and propenone moieties .
  • NMR : Key signals include the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons, δ 190–200 ppm for carbonyl carbon in 13C^{13}\text{C} NMR) and dimethylamino group (δ 2.2–3.0 ppm for N(CH3)2-\text{N}(\text{CH}_3)_2) .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+^+) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity?

The dimethylamino group acts as an electron donor via resonance, stabilizing the enone system and increasing electrophilicity at the β-carbon. This enhances reactivity in Michael addition or cycloaddition reactions. UV-Vis spectroscopy (λmax ~300–350 nm) and DFT calculations can quantify charge distribution .

Advanced Research Questions

Q. What experimental design strategies mitigate degradation of labile functional groups (e.g., enone or benzisoxazole) during synthesis or storage?

  • Temperature control : Store samples at –20°C under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis.
  • Light protection : Use amber vials to avoid photodegradation of the enone moiety.
  • Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Q. How can discrepancies in spectral data (e.g., unexpected 1H^1\text{H}1H-NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., hindered rotation of the benzisoxazole group) or tautomerism. Variable-temperature NMR (VT-NMR) can identify rotational barriers, while 2D NMR (COSY, NOESY) clarifies spatial interactions. For example, NOE correlations between the dimethylamino group and benzisoxazole protons confirm spatial proximity .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • QSAR : Correlate substituent effects (e.g., methylphenyl vs. fluorophenyl) with activity using Hammett or Craig plots .

Q. How do structural modifications (e.g., replacing the 3-methylphenyl group with halogenated analogs) affect bioactivity?

Systematic SAR studies involve synthesizing analogs (e.g., 3-fluoro or 3-chloro derivatives) and testing in vitro assays (e.g., IC50_{50} determination in cancer cell lines). Halogenation often enhances lipophilicity (logP) and target affinity, as seen in related benzisoxazole derivatives .

Methodological Considerations

Q. What are the limitations of using X-ray crystallography for structural analysis of this compound?

Challenges include:

  • Crystal quality : Poor solubility in common solvents (e.g., DMSO) may hinder crystal growth. Co-crystallization with small molecules (e.g., cyclodextrins) can improve lattice formation.
  • Dynamic disorder : Flexible groups (e.g., dimethylamino) may reduce resolution. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible biological testing?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, stoichiometry) using response surface methodology (RSM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。